molecular formula C18H23N3O3 B2484291 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2320523-41-7

3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2484291
CAS No.: 2320523-41-7
M. Wt: 329.4
InChI Key: IYBCPXGICXBSDM-UHFFFAOYSA-N
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Description

3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common approach is the cyclization of a precursor molecule containing the benzo[d]oxazole framework. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the cyclization can be achieved using phosphorus oxychloride (POCl3) as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one apart is its unique combination of a benzo[d]oxazole core with a cyclobutyl-diazepane moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-17(13-21-15-7-1-2-8-16(15)24-18(21)23)20-10-4-9-19(11-12-20)14-5-3-6-14/h1-2,7-8,14H,3-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBCPXGICXBSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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